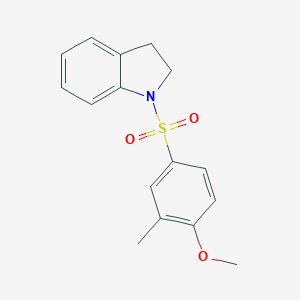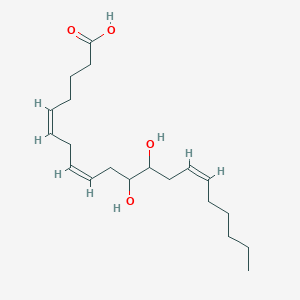
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate, also known as CCIP, is a chemical compound with potential applications in scientific research. It is a cyanoenamine derivative that has been synthesized through a multi-step process.
Applications De Recherche Scientifique
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity and could be used in the development of new anti-cancer drugs. Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has also been investigated for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease. Further research is needed to fully explore the potential applications of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate in scientific research.
Mécanisme D'action
The mechanism of action of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate is not fully understood. However, it has been suggested that Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate may inhibit the activity of certain enzymes, such as matrix metalloproteinases (MMPs), which are involved in tumorigenesis and inflammation. Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate may also interact with proteins involved in the regulation of cell growth and survival, such as the protein kinase Akt.
Biochemical and Physiological Effects:
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has been shown to exhibit anti-tumor activity in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of tumors. Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has been investigated for its potential neuroprotective effects, with studies suggesting that it may protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate is its potential as a lead compound for the development of new anti-cancer drugs. Its anti-inflammatory and neuroprotective effects also make it a promising candidate for the development of drugs for the treatment of other diseases. However, Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has some limitations for lab experiments. For example, it has low solubility in water, which can make it difficult to work with in certain assays. Further research is needed to address these limitations.
Orientations Futures
There are several future directions for research on Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate. One area of interest is the development of new anti-cancer drugs based on Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate. Researchers could also investigate the potential of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate for the treatment of other diseases, such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate and its effects on cellular pathways and proteins. In addition, researchers could explore modifications to the structure of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate to improve its solubility and other properties for lab experiments.
Méthodes De Synthèse
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with ethyl cyanoacetate, followed by the addition of formaldehyde and ammonium acetate. The resulting intermediate is then treated with acetic anhydride and triethylamine to yield Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate. The synthesis of Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate has been described in detail in a research article by Wang et al. (2015).
Propriétés
Numéro CAS |
189109-01-1 |
|---|---|
Nom du produit |
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-propenoate |
Formule moléculaire |
C13H13ClN4O2 |
Poids moléculaire |
292.72 g/mol |
Nom IUPAC |
ethyl (E)-3-[(E)-aminomethylideneamino]-3-(4-chloroanilino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C13H13ClN4O2/c1-2-20-13(19)11(7-15)12(17-8-16)18-10-5-3-9(14)4-6-10/h3-6,8,18H,2H2,1H3,(H2,16,17)/b12-11- |
Clé InChI |
BEJNNDMIBWPYFC-QXMHVHEDSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(\NC1=CC=C(C=C1)Cl)/N=C/N)/C#N |
SMILES |
CCOC(=O)C(=C(NC1=CC=C(C=C1)Cl)N=CN)C#N |
SMILES canonique |
CCOC(=O)C(=C(NC1=CC=C(C=C1)Cl)N=CN)C#N |
Synonymes |
Ethyl 3-((4-chlorophenyl)amino)-2-cyano-3-((iminomethyl)amino)-2-prope noate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)






